Cas no 1807153-99-6 (6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid)
6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid
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- Inchi: 1S/C8H5BrF2INO2/c9-2-3-1-4(7(10)11)5(12)6(13-3)8(14)15/h1,7H,2H2,(H,14,15)
- InChI Key: UZNFFLZQQOYKNI-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)O)N=C(CBr)C=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- XLogP3: 2.6
- Topological Polar Surface Area: 50.2
6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029022179-250mg |
6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid |
1807153-99-6 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029022179-500mg |
6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid |
1807153-99-6 | 95% | 500mg |
$1,651.30 | 2022-03-31 | |
| Alichem | A029022179-1g |
6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid |
1807153-99-6 | 95% | 1g |
$3,097.65 | 2022-03-31 |
6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid
Recent Advances in the Application of 6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid (CAS: 1807153-99-6) in Chemical Biology and Pharmaceutical Research
6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid (CAS: 1807153-99-6) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of targeted therapies and diagnostic agents. This heterocyclic compound, characterized by its unique halogenated and difluoromethylated structure, offers versatile reactivity for further functionalization, making it a valuable building block in medicinal chemistry. Recent studies have highlighted its potential in the design of kinase inhibitors, radiolabeled probes, and covalent protein modifiers, reflecting the growing interest in this chemical entity among pharmaceutical researchers.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid as a precursor for the development of selective Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the bromomethyl group for efficient coupling with various pharmacophores, while the difluoromethyl moiety contributed to enhanced metabolic stability. The resulting compounds showed improved target engagement and pharmacokinetic profiles compared to earlier generation inhibitors, with several candidates advancing to preclinical evaluation for autoimmune disorders.
In the field of radiopharmaceuticals, this compound has gained attention for its potential in positron emission tomography (PET) tracer development. The iodine atom at the 3-position allows for straightforward isotopic exchange with iodine-124, while the carboxylic acid functionality enables conjugation to targeting vectors. Recent work at Massachusetts General Hospital has employed this strategy to create novel imaging agents for oncology applications, particularly for tracking tumor-associated kinase activity in vivo. Preliminary results indicate excellent target-to-background ratios and favorable biodistribution profiles in murine models.
The synthetic accessibility of 6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid has been significantly improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, continuous-flow synthesis route that achieves >85% yield with excellent purity (>99%). This development addresses previous challenges in large-scale production, particularly concerning the control of regioisomers during the halogenation steps. The optimized protocol features reduced solvent consumption and improved safety profile, making it more amenable to industrial-scale manufacturing.
Emerging applications in chemical biology have further expanded the utility of this compound. Researchers at Stanford University recently reported its use in the development of activity-based protein profiling (ABPP) probes. The reactive bromomethyl group serves as an electrophilic warhead for covalent modification of active site nucleophiles in enzymes, while the iodine atom enables subsequent click chemistry modifications for detection and pull-down experiments. This dual-functionality approach has proven particularly valuable for studying difficult-to-target protein families, such as deubiquitinases and certain metabolic enzymes.
Safety and handling considerations for 6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid have been the subject of recent toxicological evaluations. While the compound demonstrates moderate acute toxicity (LD50 = 320 mg/kg in rats), proper personal protective equipment and engineering controls are recommended during handling due to its potential skin sensitization properties. Stability studies indicate that the material should be stored under inert atmosphere at -20°C to prevent decomposition, with particular attention to moisture control to avoid hydrolysis of the bromomethyl functionality.
Looking forward, the unique structural features of 6-(Bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylic acid continue to inspire innovative applications across multiple therapeutic areas. Ongoing research explores its incorporation into PROTACs (proteolysis targeting chimeras), where its ability to form stable covalent interactions with target proteins may offer advantages over traditional non-covalent binders. Additionally, several pharmaceutical companies have included derivatives of this compound in their pipelines for neurological disorders, leveraging the ability of the difluoromethyl group to enhance blood-brain barrier penetration.
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